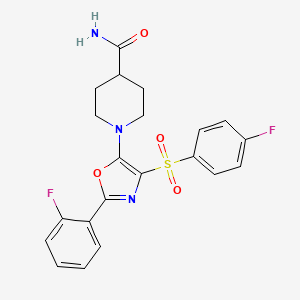

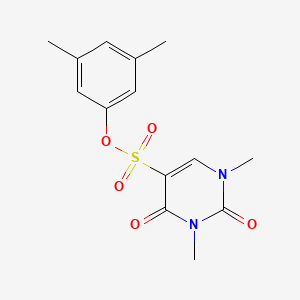

![molecular formula C26H31N3O4S B2412384 Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate CAS No. 361472-87-9](/img/structure/B2412384.png)

Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with several functional groups. It contains a quinazolinone ring, which is a type of heterocyclic compound. Quinazolinones are known for their wide range of biological activities . The molecule also has a sulfanylacetate group attached to it, which could potentially contribute to its reactivity.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Characterization of Quinazolines as Antimicrobial Agents :A study conducted by Desai, Shihora, and Moradia (2007) focused on the synthesis and characterization of new quinazolines, exploring their potential as antimicrobial agents. The research involved various reactions leading to the formation of compounds with potent antibacterial and antifungal activities. This study underlines the significance of quinazoline derivatives in the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Diastereoselective Synthesis of Atropisomeric Quinazolinones :Natsugari et al. (2006) explored the diastereoselective synthesis of atropisomeric quinazolinones. The research highlighted the stereochemical stability of the synthesized atropisomers and their potential applications in various fields, including medicinal chemistry. This study contributes to the understanding of the synthesis and stereochemical properties of quinazolinone derivatives (Natsugari et al., 2006).

Bioactive Molecules and Pharmacological Screening

Synthesis of Bioactive Molecule Fluoro Substituted Benzothiazoles :Patel et al. (2009) focused on synthesizing various bioactive molecules, including fluoro-substituted benzothiazoles containing sulphonamido quinazolinyl imidazole. These compounds were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing the broad spectrum of biological activities associated with quinazoline derivatives (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Heterocyclic Compounds from 4h-3,1-benzoxazin-4-one Derivatives as Anticancer Agents :Abdel-Rahman (2005) investigated the reactivity of certain compounds towards nitrogen nucleophiles, leading to the formation of various heterocyclic compounds with promising selective anticancer activity. This research emphasizes the role of quinazoline derivatives in the development of novel anticancer agents (Abdel-Rahman, 2005).

Molecular Structure and Drug Synthesis

Crystal Structure and DFT Studies of Ethyl Quinolinylacetate :Baba et al. (2019) conducted a study on the crystal structure of ethyl quinolinylacetate, providing insights into its molecular structure, Hirshfeld surface analysis, and density functional theory (DFT) studies. This research contributes to the understanding of the molecular architecture and properties of quinazoline derivatives (Baba et al., 2019).

Practical Synthesis of Broad-Spectrum Antibacterial Isothiazoloquinolone :Hashimoto et al. (2007) reported the synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone, effective against resistant organisms like MRSA. The synthesis method presented is amenable to large-scale production, showcasing the practical applications of quinazoline derivatives in drug synthesis (Hashimoto et al., 2007).

properties

IUPAC Name |

ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O4S/c1-4-6-10-15-29-25(32)21-14-13-20(24(31)28(3)17-19-11-8-7-9-12-19)16-22(21)27-26(29)34-18-23(30)33-5-2/h7-9,11-14,16H,4-6,10,15,17-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXKTQUGTDGQEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(C)CC3=CC=CC=C3)N=C1SCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

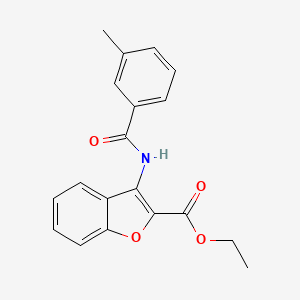

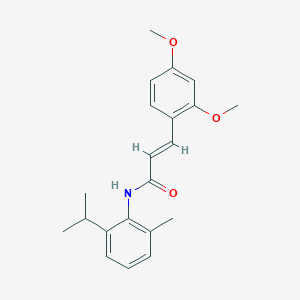

![N-(3,4-dimethoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2412301.png)

![3-butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412306.png)

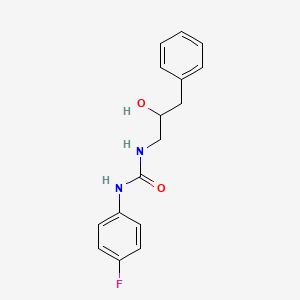

![(1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2412307.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2412309.png)

![3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2412310.png)

![2-chloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}pyridine-3-sulfonamide](/img/structure/B2412315.png)

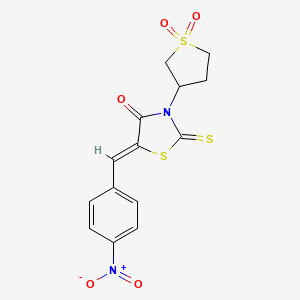

![N-(4-chlorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412319.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2412324.png)